beta-Glucosamina, tetraacetato, clorhidrato

Descripción general

Descripción

Beta-Glucosamine, tetraacetate, hydrochloride: is a chemical compound that belongs to the class of aminosaccharides. It is derived from glucose and is known to have anti-inflammatory properties . This compound is often used in various scientific research applications due to its unique chemical properties and potential biomedical applications .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

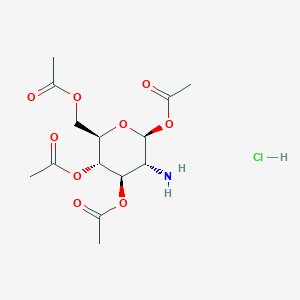

Beta-glucosamine is an amino sugar derived from glucose. The tetraacetate form indicates that four acetate groups are attached to the molecule, enhancing its solubility and stability. The hydrochloride salt form further increases its bioavailability in biological systems.

Scientific Research Applications

-

Biochemical Studies

- Enzyme Inhibition : Beta-glucosamine derivatives have been studied for their ability to inhibit enzymes involved in glycosylation processes, which are crucial for protein function and stability. This inhibition can be useful in studying glycoprotein synthesis and function.

- Cell Signaling : Research indicates that beta-glucosamine can modulate signaling pathways related to inflammation and cell growth. Its role in cellular communication makes it a candidate for studying cancer biology and regenerative medicine.

-

Pharmaceutical Development

- Joint Health Supplements : As a derivative of glucosamine, beta-glucosamine is explored for its potential in treating osteoarthritis. Clinical studies suggest that glucosamine compounds may help rebuild cartilage and alleviate joint pain by enhancing the synthesis of glycosaminoglycans (GAGs) .

- Drug Formulation : The tetraacetate form may improve the solubility of glucosamine in pharmaceutical formulations, potentially leading to enhanced absorption and efficacy when administered orally.

- Nutraceuticals

Case Studies

-

Osteoarthritis Treatment

- A randomized controlled trial involving 1,583 participants assessed the efficacy of glucosamine hydrochloride (which may include derivatives such as beta-glucosamine) against placebo treatments for knee osteoarthritis over 24 weeks. Results indicated significant improvements in pain relief and joint function among those receiving glucosamine compared to the placebo group .

- Inflammatory Response Modulation

Biotechnological Innovations

- Tissue Engineering : Beta-glucosamine's role in synthesizing GAGs makes it a valuable component in scaffolds for tissue engineering applications. Its incorporation into biomaterials can enhance cell adhesion and proliferation, critical for developing artificial tissues .

- Nanotechnology : Research is ongoing into using beta-glucosamine derivatives as targeting agents in drug delivery systems. Their ability to bind specifically to certain cell types could enhance the efficacy of chemotherapeutic agents while minimizing side effects .

Mecanismo De Acción

Target of Action

Beta-Glucosamine, tetraacetate, hydrochloride, also known as (2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochloride, primarily targets the articular tissues such as cartilage, synovial membrane, and subchondral bone . These tissues play a crucial role in joint health and function.

Mode of Action

The compound interacts with its targets by providing a building block towards the synthesis of glycosaminoglycans , which are essential components of cartilage . This interaction slows the progression of osteoarthritis and relieves symptoms of joint pain .

Biochemical Pathways

The affected biochemical pathways involve the synthesis of proteoglycans that retard cartilage degradation and improve joint function . Glucosamine exhibits anti-inflammatory effects by reducing the levels of pro-inflammatory factors such as tumor necrosis factor-alpha, interleukin-1, and interleukin-6 .

Pharmacokinetics

The pharmacokinetics of glucosamine involve its absorption, distribution, metabolism, and excretion (ADME). Glucosamine is absorbed in the gastrointestinal tract and distributed throughout the body, including the joints . It is metabolized in the liver and excreted through the kidneys . The bioavailability of glucosamine can vary significantly among individuals .

Result of Action

The molecular and cellular effects of glucosamine’s action include the enhancement of proteoglycan synthesis, reduction of inflammation, and improvement of cellular redox status . These effects contribute to the delay of osteoarthritis pathogenesis and the maintenance of joint health .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of beta-Glucosamine, tetraacetate, hydrochloride involves the reaction between β-glucosamine and tetraacetylglucal in the presence of hydrochloric acid . The compound is then purified by recrystallization . Characterization of the compound is typically done using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy .

Industrial Production Methods: In industrial settings, beta-Glucosamine, tetraacetate, hydrochloride is produced through a series of chemical reactions involving the acetylation of glucosamine. The process involves the use of strong acids and controlled reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Beta-Glucosamine, tetraacetate, hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols .

Comparación Con Compuestos Similares

- Glucosamine sulfate

- Glucosamine hydrochloride

- N-Acetylglucosamine

Comparison: Beta-Glucosamine, tetraacetate, hydrochloride is unique due to its acetylated structure, which enhances its stability and bioavailability compared to other glucosamine derivatives. This compound also exhibits stronger anti-inflammatory properties, making it a more effective option for certain biomedical applications .

Actividad Biológica

Beta-Glucosamine tetraacetate hydrochloride, also known as N-Acetyl-beta-D-glucosamine tetraacetate, is a derivative of glucosamine that exhibits significant biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula : C₁₆H₂₃NO₁₀

- Molar Mass : 389.35 g/mol

- Appearance : White to light brown solid

- Solubility : Moderate solubility in organic solvents; soluble in water at 10 mg/mL .

Beta-Glucosamine tetraacetate acts primarily as a precursor in the biosynthesis of glycosaminoglycans (GAGs), particularly hyaluronic acid (HA). The compound promotes HA synthesis in various cell types, including human synovial fibroblasts and chondrocytes, which is crucial for maintaining cartilage health and skin hydration.

Pathway Overview

- Hexosamine Biosynthetic Pathway : The compound enters the hexosamine pathway, leading to the production of N-acetylglucosamine 6-phosphate (N-Ac-GluN-6-P) and subsequently uridine diphosphate-N-acetylglucosamine (UDP-N-Ac-GluN), essential for GAG synthesis .

- Glycosylation : It facilitates glycosylation processes critical for protein function and cellular signaling .

Biological Activities

The biological activities of beta-Glucosamine tetraacetate include:

- Promotion of Hyaluronic Acid Synthesis : Enhances HA production, suggesting potential applications in treating osteoarthritis and skin aging.

- Glycosylation Studies : Serves as a valuable tool for studying protein glycosylation, which is vital for understanding various diseases.

- Antifouling Activity : Exhibits antifouling properties against marine organisms, indicating potential environmental applications .

Case Studies and Clinical Applications

- Osteoarthritis Treatment : Research has shown that glucosamine derivatives can alleviate symptoms of osteoarthritis by promoting cartilage health through increased HA levels .

- Skin Aging : A study indicated that N-acetyl-beta-D-glucosamine tetraacetate could improve skin hydration and elasticity by enhancing HA synthesis in dermal fibroblasts.

Comparative Analysis of Biological Activity

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Beta-Glucosamine Tetraacetate Hydrochloride | Promotes HA synthesis | Precursor for GAGs |

| N-Acetyl-beta-D-glucosamine | Precursor for glycosaminoglycans | Essential for cell signaling |

| Chitobiose | Composed of two glucosamine units | Involved in various metabolic pathways |

| Heparin | Anticoagulant properties | Used in clinical settings for blood thinning |

Propiedades

IUPAC Name |

(3,4,6-triacetyloxy-5-aminooxan-2-yl)methyl acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO9.ClH/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;/h10-14H,5,15H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLUYAHMYOLHBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10034-20-5 | |

| Record name | .beta.-Glucosamine, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.